Dibenzyldimethylammonium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

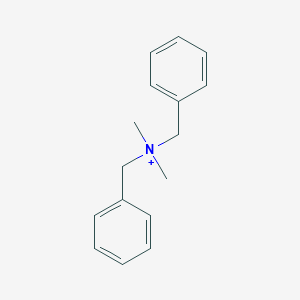

Dibenzyldimethylammonium, also known as this compound, is a useful research compound. Its molecular formula is C16H20N+ and its molecular weight is 226.34 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Dibenzyldimethylammonium chloride (DBDMA-Cl) is characterized by its ability to interact with phospholipid membranes, which is crucial for its antimicrobial properties. The compound disrupts the integrity of these membranes, leading to cell lysis and death in microorganisms. This mechanism is primarily attributed to its ability to increase membrane permeability, causing leakage of intracellular contents.

Scientific Research Applications

DBDMA has found utility in several scientific research domains:

1. Chemistry

- Phase Transfer Catalyst : DBDMA acts as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between immiscible phases. This property enhances reaction rates and yields in various organic transformations .

2. Biology

- Antimicrobial Agent : The compound exhibits significant antimicrobial activity against a range of pathogens, making it valuable in microbiological studies and as a disinfectant in clinical settings. Its efficacy against Gram-positive bacteria such as Staphylococcus aureus has been documented .

3. Materials Science

- Synthesis of Zeolites : DBDMA is employed in the synthesis of zeolites, which are crucial for catalysis and separation processes in industrial applications. Its role as a templating agent helps in the formation of specific crystalline structures .

4. Biopolymer Modification

- Cellulose Solvent : Recent research has highlighted the use of DBDMA fluoride in combination with dimethyl sulfoxide (DMSO) as an effective solvent for cellulose etherification. This application demonstrates its potential in biopolymer modification and processing .

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of DBDMA-Cl revealed that it effectively inhibited the growth of various bacterial strains. The research indicated that DBDMA-Cl could serve as a potent disinfectant in healthcare settings, reducing the risk of hospital-acquired infections.

Case Study 2: Phase Transfer Catalysis

In organic synthesis experiments, DBDMA was utilized to enhance the efficiency of reactions involving substrates that are difficult to react due to phase separation. The results showed improved yields and shorter reaction times compared to traditional methods without phase transfer catalysts.

Case Study 3: Zeolite Synthesis

Research focused on the synthesis of mordenite-type zeolite using DBDMA as a directing agent demonstrated successful crystallization under controlled conditions. The resulting zeolite exhibited favorable properties for catalytic applications.

Propriétés

Numéro CAS |

14800-26-1 |

|---|---|

Formule moléculaire |

C16H20N+ |

Poids moléculaire |

226.34 g/mol |

Nom IUPAC |

dibenzyl(dimethyl)azanium |

InChI |

InChI=1S/C16H20N/c1-17(2,13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3/q+1 |

Clé InChI |

LNIYNESXCOYFPW-UHFFFAOYSA-N |

SMILES |

C[N+](C)(CC1=CC=CC=C1)CC2=CC=CC=C2 |

SMILES canonique |

C[N+](C)(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Key on ui other cas no. |

14800-26-1 |

Numéros CAS associés |

100-94-7 (chloride) |

Synonymes |

is(dibenzyldimethylammonium) mu-oxo-bis(tribromoferate(III)) dibenzyldimethylammonium dibenzyldimethylammonium chloride dibenzyldimethylammonium iodide dibenzyldimethylammonium iodide, 14C-labeled N,N-dimethyl-N',N'-dibenzylammonium chloride |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.